molecular formula C12H9ClFN3OS B15001793 2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B15001793
M. Wt: 297.74 g/mol
InChI Key: IGCVJFYJGRWQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolo[4,5-b]pyridine derivatives.

    Substitution: Substituted thiazolo[4,5-b]pyridine derivatives with various functional groups.

Scientific Research Applications

2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.

    Thiazolo[4,5-b]pyridine: A related compound with a similar fused ring structure but different substituents.

Uniqueness

2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its biological activity and selectivity. The combination of these substituents with the thiazolo[4,5-b]pyridine scaffold provides a versatile platform for the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

Molecular Formula

C12H9ClFN3OS

Molecular Weight

297.74 g/mol

IUPAC Name

2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H9ClFN3OS/c13-6-2-1-3-7(14)9(6)5-4-8(18)16-11-10(5)19-12(15)17-11/h1-3,5H,4H2,(H2,15,17)(H,16,18)

InChI Key

IGCVJFYJGRWQSI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.